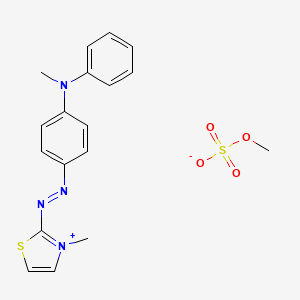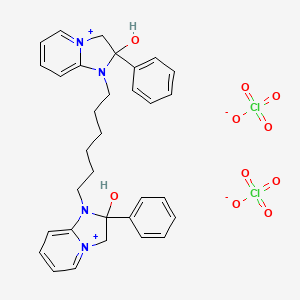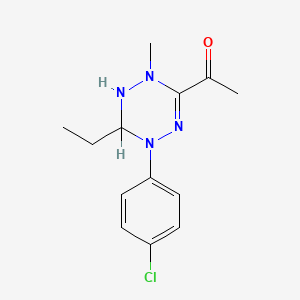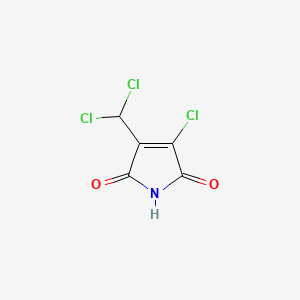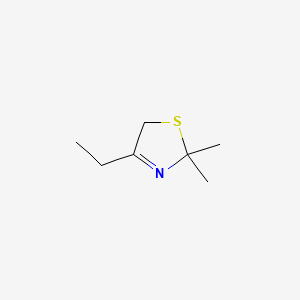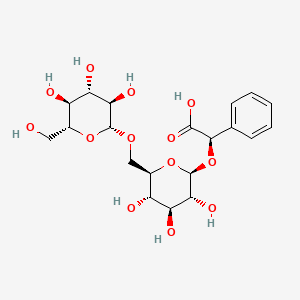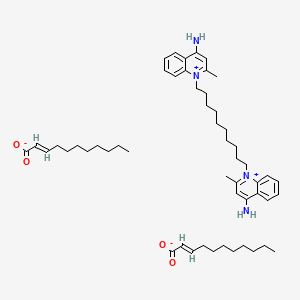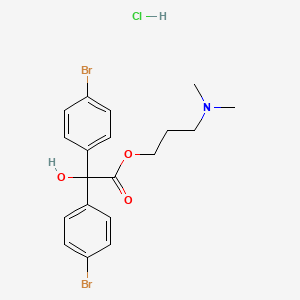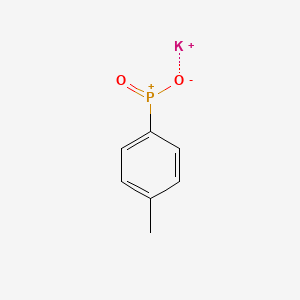
Phosphinic acid, (4-methylphenyl)-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, (4-methylphenyl)-, potassium salt is a chemical compound with the molecular formula C7H8KO2P. It is a potassium salt derivative of phosphinic acid where the phosphinic acid group is substituted with a 4-methylphenyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, (4-methylphenyl)-, potassium salt can be synthesized through several methods. One common approach involves the reaction of 4-methylphenylphosphinic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, (4-methylphenyl)-, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reactions typically involve other metal salts or complexing agents.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various metal phosphinates.
Scientific Research Applications
Phosphinic acid, (4-methylphenyl)-, potassium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphinic acid, (4-methylphenyl)-, potassium salt involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by mimicking the transition state of enzyme-substrate complexes. This inhibition can affect various metabolic pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acids: Similar in structure but contain a P=O bond instead of a P-H bond.
Phosphonates: Esters of phosphonic acids, often used in similar applications.
Phosphine oxides: Contain a P=O bond and are used in different chemical reactions.
Uniqueness
Phosphinic acid, (4-methylphenyl)-, potassium salt is unique due to its specific substitution pattern and the presence of a potassium ion. This gives it distinct reactivity and solubility properties compared to other phosphinic acid derivatives .
Properties
CAS No. |
175587-61-8 |
|---|---|
Molecular Formula |
C7H7KO2P+ |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
potassium;(4-methylphenyl)-oxido-oxophosphanium |
InChI |
InChI=1S/C7H7O2P.K/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3;/q;+1 |
InChI Key |
LUUOGSNLCZSEOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




